![molecular formula C34H47N3O6S B562510 (3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide CAS No. 1217807-30-1](/img/structure/B562510.png)

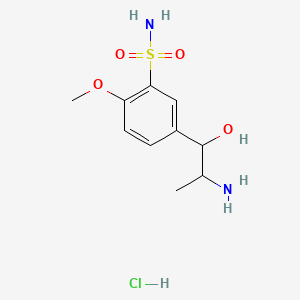

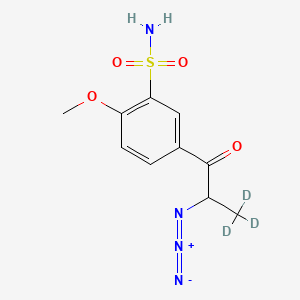

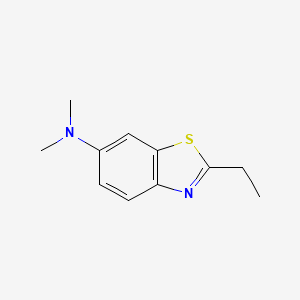

(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Crystal Structures and Protease Inhibition

A study by Cunico et al. (2016) elucidated the crystal structures of two hemihydrates of a closely related compound, revealing moderate antimalarial activity in vitro against Plasmodium falciparum. This research highlights the compound's structural intricacies and its potential as a scaffold for developing antimalarial agents Cunico, W., Ferreira, M. d. L. G., Wardell, J., & Wardell, S. (2016). Journal of Chemical Crystallography, 46, 435-442.

Synthesis and Characterization

Yan et al. (2008) described an efficient synthesis route for the intermediate of nelfinavir, showcasing a one-pot synthesis method that underscores the compound's relevance in the synthesis of pharmaceutical agents. This study provides insights into the compound's chemical synthesis and its importance in drug development Yan, J.-h., Yao, G., Yang, L.-n., Hu, G., & Yang, X. (2008). Guang pu xue yu guang pu fen xi = Guang pu, 28(1), 98-102.

HIV Proteinase Inhibitors

Research by Kitchin et al. (1994) explored the synthesis and structure-activity relationships of a series of penicillin-derived HIV proteinase inhibitors, indicating the compound's utility in designing inhibitors with significant antiviral activity. This work underscores the potential therapeutic applications of derivatives of the compound in the treatment of HIV Kitchin, J., Bethell, R., Cammack, N., et al. (1994). Journal of Medicinal Chemistry, 37(22), 3707-3716.

Opioid Receptor Antagonism

Thomas et al. (2003) identified a derivative as a novel potent and selective kappa opioid receptor antagonist. The study highlights the significance of stereochemistry in the compound's activity, offering valuable insights into the design of selective kappa opioid receptor antagonists Thomas, J. B., Atkinson, R., Vinson, N., et al. (2003). Journal of Medicinal Chemistry, 46(14), 3127-3137.

Antioxidant Studies

Al-azawi (2016) conducted a study on the synthesis and characterization of quinazolin derivatives, demonstrating their potential as antioxidants. This research points to the broader applicability of the compound and its derivatives in developing agents with antioxidant properties Al-azawi, K. F. (2016). Oriental Journal of Chemistry, 32, 585-590.

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.

I hope this general approach is helpful. If you have any specific questions about any of these topics, feel free to ask!

properties

IUPAC Name |

[3-[[(2R,3R)-4-[(3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamoyl]-2-methylphenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47N3O6S/c1-22-27(15-10-16-31(22)43-23(2)39)32(41)35-28(20-44-26-13-6-5-7-14-26)30(40)19-37-18-25-12-9-8-11-24(25)17-29(37)33(42)36-34(3,4)21-38/h5-7,10,13-16,24-25,28-30,38,40H,8-9,11-12,17-21H2,1-4H3,(H,35,41)(H,36,42)/t24-,25+,28-,29-,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWBTEQIUJJWJF-VOULMWPJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC(=O)C)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1OC(=O)C)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl](/img/structure/B562450.png)